molecular formula C26H25N3O6S B2662190 (2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide CAS No. 896370-23-3

(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2662190
CAS No.: 896370-23-3
M. Wt: 507.56
InChI Key: UVSJIQJNSFBHOQ-SGEDCAFJSA-N
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Description

(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with a sulfonamido group and an ethylphenyl group, enhancing its chemical reactivity and potential utility.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer research.

    Industry: Its chemical reactivity and stability make it suitable for use in the production of specialty chemicals, dyes, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonamido and ethylphenyl groups through various substitution reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and ethylbenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The sulfonamido and ethylphenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups and the chromene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6S/c1-4-17-9-11-19(12-10-17)27-25(30)21-15-18-7-5-6-8-22(18)35-26(21)28-29-36(31,32)24-16-20(33-2)13-14-23(24)34-3/h5-16,29H,4H2,1-3H3,(H,27,30)/b28-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSJIQJNSFBHOQ-SGEDCAFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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